molecular formula C11H16ClFN4 B1477699 4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidine CAS No. 2028643-01-6

4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidine

Cat. No.: B1477699
CAS No.: 2028643-01-6
M. Wt: 258.72 g/mol
InChI Key: SVHQUPHWDMKBLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C11H16ClFN4 and its molecular weight is 258.72 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidine could be a specific receptor or enzyme in the body. For instance, it might interact with a particular subtype of serotonin receptors, which play a crucial role in regulating mood and cognition .

Mode of Action

Upon reaching its target, this compound might bind to the active site of the receptor, causing a conformational change that triggers a cascade of biochemical reactions .

Biochemical Pathways

The binding of this compound to its target could affect various biochemical pathways. For example, it might inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft and enhancing serotonergic signaling .

Result of Action

The action of this compound at the cellular level might lead to observable physiological effects. For instance, enhanced serotonergic signaling could result in improved mood or cognitive function .

Properties

IUPAC Name

4-chloro-6-[4-(2-fluoroethyl)piperazin-1-yl]-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClFN4/c1-9-14-10(12)8-11(15-9)17-6-4-16(3-2-13)5-7-17/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHQUPHWDMKBLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCN(CC2)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.